2-[(3-methylbenzyl)sulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
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Overview
Description
2-[(3-methylbenzyl)sulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic compound featuring a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methylbenzyl)sulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the cyclopenta[b]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions.
Attachment of the sulfanyl group: This can be done through a nucleophilic substitution reaction using a suitable thiol reagent.
Incorporation of the carbonitrile group: This step may involve the use of cyanating agents such as cyanogen bromide or trimethylsilyl cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methylbenzyl)sulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(3-methylbenzyl)sulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism of action of 2-[(3-methylbenzyl)sulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing the compound to interact effectively with biological membranes and enzymes. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially modulating their activity. The carbonitrile group may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-methylbenzyl)sulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide
- 2-[(3-methylbenzyl)sulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-methanol
Uniqueness
Compared to similar compounds, 2-[(3-methylbenzyl)sulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential biological activity. The combination of trifluoromethyl and sulfanyl groups further enhances its stability and functional versatility, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2S/c1-11-4-2-5-12(8-11)10-24-17-14(9-22)16(18(19,20)21)13-6-3-7-15(13)23-17/h2,4-5,8H,3,6-7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXSVHKKIWLUTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(CCC3)C(=C2C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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